3-methyl-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-1,2,4-thiadiazole-5-carboxamide
Description
Properties
IUPAC Name |
3-methyl-N-[3-(6-oxopyridazin-1-yl)propyl]-1,2,4-thiadiazole-5-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N5O2S/c1-8-14-11(19-15-8)10(18)12-5-3-7-16-9(17)4-2-6-13-16/h2,4,6H,3,5,7H2,1H3,(H,12,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTLWFKVYUXBOEO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NSC(=N1)C(=O)NCCCN2C(=O)C=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N5O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of 1,2,4-Thiadiazole Ring Systems
The 1,2,4-thiadiazole core can be synthesized through several well-established methods. While the search results primarily discuss 1,3,4-thiadiazole syntheses, the principles can be adapted for 1,2,4-thiadiazole preparation:
Method A: Cyclization of Thiosemicarbazide Derivatives
This approach, while commonly used for 1,3,4-thiadiazoles, can be modified for 1,2,4-thiadiazole synthesis through alternative cyclization conditions.
Method B: Dipolar Cycloaddition Reactions
This method involves the reaction of nitriles with sulfur-containing dipoles to form the thiadiazole ring system.
Method C: Oxidative Cyclization
Oxidative cyclization of thioamide derivatives can lead to the formation of the 1,2,4-thiadiazole core structure.
Key Intermediates in 1,2,4-Thiadiazole Synthesis
The preparation of 3-methyl-1,2,4-thiadiazole-5-carboxamide derivatives often involves the following key intermediates:
| Intermediate | Function |
|---|---|
| Thioamides | Serve as precursors for ring formation |
| Amidoximes | React with thioamides or isothiocyanates to form thiadiazoles |
| Nitriles | Can be converted to amidoximes for thiadiazole formation |
Synthesis of 3-Methyl-1,2,4-thiadiazole-5-carboxamide Core
Direct Synthesis from Appropriate Precursors
The 3-methyl-1,2,4-thiadiazole-5-carboxamide core can be synthesized through a method similar to that used for 4-methyl-1,2,3-thiadiazole-5-carboxamide compounds, as referenced in the patent literature. The approach can be adapted as follows:
- Preparation of 3-methyl-1,2,4-thiadiazole-5-carboxylic acid
- Conversion to the corresponding acid chloride
- Reaction with ammonia or appropriate amines to form the carboxamide
Alternative Approach Using Oxathiazole Intermediates
Another potential route involves the formation of oxathiazole intermediates, which can be transformed into the desired 3-methyl-1,2,4-thiadiazole-5-carboxamide through a series of controlled reactions.
Incorporation of the Propyl Linker
N-Alkylation Strategies
The attachment of the propyl linker to the carboxamide nitrogen can be achieved through:
Method A: Direct N-Alkylation
Using 3-bromopropylamine derivatives in the presence of an appropriate base, followed by protection of the amine group.
Method B: Carboxamide Formation with Propylamine Derivatives
Direct reaction of the activated acid (acid chloride or mixed anhydride) with a 3-aminopropyl derivative that contains a protected terminal functional group for subsequent attachment of the pyridazinone.
Protection/Deprotection Considerations
When incorporating the propyl linker, careful consideration of protection/deprotection strategies is essential:
| Protection Group | Application | Deprotection Method |
|---|---|---|
| Boc | Amine protection | TFA treatment |
| Cbz | Amine protection | Catalytic hydrogenation |
| Phthalimide | Amine masking | Hydrazine treatment |
Integration of the 6-Oxopyridazin-1(6H)-yl Moiety
Synthesis of Pyridazinone Precursors
The 6-oxopyridazin-1(6H)-yl moiety can be prepared using methods similar to those described for pyridazinone derivatives. A typical synthesis might involve:
- Preparation of a suitable diketone precursor
- Reaction with hydrazine to form the pyridazinone ring
- Selective N-alkylation to create a reactive site for attachment
Coupling Strategies
The integration of the pyridazinone moiety with the propyl-linked thiadiazole carboxamide can be achieved through:
Method A: SN2 Displacement Reaction
Using a halogenated pyridazinone derivative with the terminal amine of the propyl linker.
Method B: One-Pot Coupling
Drawing from the methodology outlined in the synthesis of pyrido[4,3-e]triazino[3,2-c]thiadiazine derivatives, a one-pot coupling approach might be employed to attach the pyridazinone and propyl linker simultaneously.
Model Reactions from Patent Literature
The patent literature describes the preparation of structurally related compounds, such as N-isopropyl-2-(3-(5-methylthiophen-2-yl)-6-oxopyridazin-1(6H)-yl)acetamide, which can serve as a template for the attachment of the 6-oxopyridazinone to the propyl linker.
Complete Synthetic Routes to this compound
Sequential Approach
A complete sequential synthesis might involve:
Step 1: Synthesis of 3-methyl-1,2,4-thiadiazole-5-carboxylic acid
Step 2: Conversion to the acid chloride
Step 3: Reaction with 3-aminopropanol to form the hydroxypropylamide
Step 4: Conversion of the hydroxyl group to a leaving group (e.g., mesylate or tosylate)
Step 5: Reaction with the pyridazinone nitrogen to form the complete structure
Convergent Approach
A more efficient convergent approach might include:
Route A:
- Preparation of 3-methyl-1,2,4-thiadiazole-5-carbonyl chloride
- Reaction with N-Boc-3-aminopropylamine to form the protected intermediate
- Deprotection to reveal the terminal amine
- Coupling with an appropriate pyridazinone derivative
Route B:
- Preparation of 3-(6-oxopyridazin-1(6H)-yl)propylamine
- Direct coupling with 3-methyl-1,2,4-thiadiazole-5-carboxylic acid using peptide coupling reagents (HATU, EDC/HOBt, etc.)
Optimization of Synthesis Conditions
Yield Enhancement Strategies
Based on approaches used for similar compounds, several strategies can be employed to enhance the yield:
Purification Techniques
The purification of the final compound and key intermediates can be achieved through:
- Column chromatography (silica gel, gradient elution)
- Recrystallization from appropriate solvent systems
- Preparative HPLC for final purification
- Salt formation to aid in purification and isolation
Analytical Verification
Spectroscopic Characterization
The structure of this compound can be verified through a combination of spectroscopic methods:
| Technique | Expected Features |
|---|---|
| ¹H-NMR | Characteristic signals for the methyl group (δ ~2.4 ppm), propyl chain (δ ~1.8-4.0 ppm), and aromatic protons of the pyridazinone (δ ~6.5-8.0 ppm) |
| ¹³C-NMR | Resonance signals for the carbonyl carbons (δ ~160-170 ppm), thiadiazole ring carbons (δ ~150-170 ppm), and pyridazinone ring carbons (δ ~120-160 ppm) |
| FTIR | Strong absorption bands for C=O stretching of the amide and pyridazinone (1640-1680 cm⁻¹), C=N stretching (1580-1600 cm⁻¹) |
| Mass Spectrometry | Molecular ion peak at m/z 279 [M+H]⁺, with characteristic fragmentation patterns |
Purity Assessment
The purity of the final compound can be assessed through:
- HPLC analysis with appropriate detection methods
- Elemental analysis (C, H, N, S)
- Melting point determination
- Single crystal X-ray diffraction (if crystals can be obtained)
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methyl group or the thiadiazole ring.
Reduction: Reduction reactions may target the carbonyl group in the pyridazinone moiety.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, especially at the thiadiazole ring or the pyridazinone moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a valuable intermediate in organic synthesis.
Biology
In biological research, thiadiazole derivatives are often studied for their potential as enzyme inhibitors, antimicrobial agents, and anticancer compounds. The specific biological activities of 3-methyl-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-1,2,4-thiadiazole-5-carboxamide would depend on its interaction with biological targets.
Medicine
In medicinal chemistry, this compound may be explored for its potential therapeutic applications. Thiadiazole derivatives have shown promise in the treatment of various diseases, including cancer, bacterial infections, and inflammatory conditions.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as conductivity, fluorescence, or catalytic activity.
Mechanism of Action
The mechanism of action of 3-methyl-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-1,2,4-thiadiazole-5-carboxamide would involve its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
Key Research Findings from Evidence :
- The synthesis of pyridazine derivatives (e.g., 5a) achieved a high yield (82–89%) under mild conditions, suggesting scalability for related compounds .
- HRMS data (e.g., [M+Na]⁺ at m/z 290.020620) confirmed precise molecular formulas, a critical step for validating analogs .
- No bioactivity data for the target compound are available, limiting direct functional comparison.
Limitations and Recommendations
Further studies should:
Synthesize the target compound using analogous coupling strategies (e.g., propyl bromide instead of benzyl bromide).
Compare pharmacokinetic properties (e.g., logP, solubility) with sulfonamide-based pyridazines.
Evaluate bioactivity against shared targets (e.g., kinases, inflammatory enzymes).
Without additional data, the comparison remains speculative. Referencing broader literature on thiadiazole-pyridazine hybrids would strengthen this analysis.
Biological Activity
The compound 3-methyl-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-1,2,4-thiadiazole-5-carboxamide is a synthetic organic molecule that has garnered interest due to its potential biological activities. This article explores its biological activity, focusing on its anticancer, antimicrobial, and antioxidant properties.
Chemical Structure and Properties
The compound features a thiadiazole ring fused with a pyridazine moiety, which is known to enhance its biological efficacy. The presence of functional groups such as carboxamide and methyl contributes to its interaction with biological targets.
Anticancer Activity
Recent studies have highlighted the anticancer potential of derivatives similar to this compound. For instance, a study evaluated various synthesized thiazolidin-4-one derivatives against the MCF-7 breast cancer cell line using the MTT assay. The results indicated that several derivatives exhibited significant cytotoxicity, with IC50 values ranging from 1 to 7 µM , comparable to doxorubicin (IC50 = 0.5 µM) .
Table 1: Anticancer Activity of Related Compounds
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| Doxorubicin | 0.5 | MCF-7 |
| D-1 | 1 | MCF-7 |
| D-6 | 6 | MCF-7 |
| D-15 | 5 | MCF-7 |
| D-16 | 7 | MCF-7 |
Antimicrobial Activity
The antimicrobial properties were assessed against various Gram-positive and Gram-negative bacterial strains. Compounds similar to This compound showed promising activity with minimum inhibitory concentration (MIC) values ranging from 3.58 to 8.74 µM against selected microbial strains .
Table 2: Antimicrobial Activity of Related Compounds
| Compound | MIC (µM) | Microbial Strain |
|---|---|---|
| D-2 | 3.58 | S. aureus |
| D-4 | 7.76 | E. faecalis |
| D-6 | 7.82 | K. pneumoniae |
| D-19 | 6.96 | P. aeruginosa |
Antioxidant Activity
Antioxidant evaluation using the DPPH assay revealed that some derivatives exhibited significant antioxidant activity, with IC50 values like 22.3 µM for the most potent derivative compared to ascorbic acid (IC50 = 111.6 µM) . This suggests that the compound may play a role in mitigating oxidative stress-related diseases.
Structure–Activity Relationship (SAR)
The structure–activity relationship studies indicate that the presence of electron-donating groups at specific positions enhances anticancer and antioxidant activities, while electron-withdrawing groups improve antimicrobial efficacy .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and reaction conditions for 3-methyl-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-1,2,4-thiadiazole-5-carboxamide?
- Methodology :
- Step 1 : Start with commercially available precursors such as pyridazinone derivatives and thiadiazole-carboxylic acids. Use coupling agents (e.g., EDC or DCC) in anhydrous DMF or THF under nitrogen to form the amide bond. Control temperature at 0–5°C during activation to minimize side reactions .
- Step 2 : Optimize solvent choice (e.g., acetonitrile for cyclization steps) and catalyst systems (e.g., triethylamine for deprotonation). Monitor reactions via TLC (Rf ~0.5 in ethyl acetate/hexane, 1:1) and purify intermediates using column chromatography .
- Yield Enhancement : Reflux conditions (80–100°C) for 2–4 hours improve cyclization efficiency. Final purity ≥95% is achievable via recrystallization from ethanol/water mixtures .
Q. How can spectroscopic techniques validate the structure of this compound?
- Analytical Protocol :
- NMR : Confirm the presence of the pyridazinone NH proton (δ 12.5–13.5 ppm, singlet) and thiadiazole CH3 group (δ 2.4–2.6 ppm, triplet). Use 2D NMR (COSY, HSQC) to resolve overlapping signals in the propyl linker region .
- IR : Identify key functional groups: amide C=O stretch (~1680 cm⁻¹), pyridazinone C=O (~1705 cm⁻¹), and thiadiazole ring vibrations (~650 cm⁻¹) .
- Mass Spectrometry : High-resolution ESI-MS should show [M+H]⁺ at m/z 324.0823 (calculated for C₁₂H₁₄N₅O₂S) with isotopic patterns matching sulfur content .
Q. What preliminary biological screening assays are suitable for this compound?
- In Vitro Screening :
- Antimicrobial : Use microdilution assays (MIC determination) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Include positive controls like ciprofloxacin .
- Anti-inflammatory : Measure inhibition of TNF-α or IL-6 in LPS-stimulated macrophages. Compare to dexamethasone as a reference .
- Cytotoxicity : Assess via MTT assay on HEK-293 or HepG2 cells. IC₅₀ values <50 μM warrant further investigation .
Advanced Research Questions
Q. How does structural modification of the pyridazinone or thiadiazole moieties affect biological activity?
- SAR Analysis :
- Pyridazinone Modifications : Fluorination at C-3 (as in related PDE4 inhibitors) increases lipophilicity and target binding affinity (e.g., logP improvement from 1.8 to 2.5) .
- Thiadiazole Substitutions : Replacing the methyl group with trifluoromethyl enhances metabolic stability (t₁/₂ increased from 2.1 to 4.7 hours in liver microsomes) but may reduce solubility .
- Propyl Linker Optimization : Introducing heteroatoms (e.g., oxygen) in the linker improves conformational flexibility, as seen in analogs with 20% higher PDE4 inhibitory activity .
Q. How can contradictions in biological data (e.g., high in vitro activity vs. low in vivo efficacy) be resolved?
- Troubleshooting Strategies :
- Pharmacokinetic Profiling : Measure oral bioavailability in rodent models. Low absorption (<15%) may explain discrepancies; consider prodrug strategies (e.g., esterification of the carboxamide) .
- Metabolite Identification : Use LC-MS/MS to detect phase I/II metabolites. For example, oxidation of the pyridazinone ring to a diketone may deactivate the compound .
- Target Engagement Studies : Employ thermal shift assays or SPR to confirm direct binding to purported targets (e.g., PDE4 or COX-2) .
Q. What in vivo models are appropriate for evaluating this compound’s therapeutic potential?
- Model Selection :
- Inflammation : Carrageenan-induced paw edema in rats (dose: 10–50 mg/kg, oral). Measure edema reduction over 6 hours .
- Cancer : Xenograft models using HCT-116 colon cancer cells. Monitor tumor volume and apoptosis markers (e.g., caspase-3 activation) .
- Safety : Conduct acute toxicity studies in mice (OECD 423). A maximum tolerated dose (MTD) >300 mg/kg suggests favorable safety .
Q. How can computational methods guide the optimization of this compound?
- In Silico Approaches :
- Docking Studies : Use AutoDock Vina to model interactions with PDE4 (PDB: 1XOM). Focus on hydrogen bonding with Gln-443 and hydrophobic contacts with Ile-336 .
- ADMET Prediction : Apply QikProp to estimate permeability (Caco-2 >50 nm/s) and CYP inhibition risk (e.g., CYP3A4 IC₅₀ >10 μM is desirable) .
- MD Simulations : Run 100-ns simulations to assess stability of the ligand-protein complex. RMSD <2 Å indicates robust binding .
Methodological Notes
- Data Reproducibility : Always include internal controls (e.g., solvent-only groups) and validate assays across ≥3 independent experiments .
- Synthetic Scale-Up : Transitioning from milligram to gram-scale synthesis may require switching from DMF to toluene for safer reflux conditions .
- Contradictory Evidence : If biological activity varies between studies, re-evaluate compound purity (HPLC >99%) and storage conditions (desiccated at −20°C) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
